molecular formula C18H18ClN3O3 B2711451 N-(3-chloro-2-piperidinophenyl)-3-nitrobenzenecarboxamide CAS No. 383145-58-2

N-(3-chloro-2-piperidinophenyl)-3-nitrobenzenecarboxamide

Cat. No. B2711451
CAS RN: 383145-58-2
M. Wt: 359.81
InChI Key: HZRSWLXYPHORCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-piperidinophenyl)-3-nitrobenzenecarboxamide, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Reaction Products and Antidiabetic Activity

The study by Kayukova et al. (2022) discusses the reaction products of β-aminopropioamidoximes with nitrobenzenesulfochlorination, leading to various spiropyrazolinium salts. These compounds, which share structural similarities with the compound due to the presence of nitrobenzene and heterocyclic components, have shown promising antidiabetic activity in vitro, comparable to the reference drug acarbose. This indicates a potential application in the development of new antidiabetic medications (Kayukova et al., 2022).

Environmental Detoxification

Research by Brookes and Livingston (1994) on a novel membrane bioreactor for the detoxification of wastewater containing nitrobenzene and 3-chloronitrobenzene, components related to the compound of interest, showcases an environmental application. Their work demonstrates the efficient biological detoxification of industrial wastewater without the need for pretreatment, suggesting a method for mitigating environmental pollution from similar compounds (Brookes & Livingston, 1994).

Anti-tumor Activity

A study focused on the synthesis of a mustard derivative from 3-acetamido-5-nitrobenzoic acid, leading to a compound that alkylates DNA exclusively at adenines in the minor groove, demonstrating significant anti-tumor activity. This highlights the compound's potential use in cancer therapy, specifically targeting DNA to inhibit cancer cell growth (Prakash et al., 1991).

Modification for Biological Effect

Galkina et al. (2014) explored modifications of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, aiming to enhance its biological effect. By reacting the compound with higher amines, they produced water-soluble ammonium salts without losing the antihelminthic effect. This research suggests pathways for modifying similar compounds to improve solubility and biological efficacy (Galkina et al., 2014).

Redox Status Probing in Tumors

Hyodo et al. (2006) investigated the intracellular redox status of tumors using magnetic resonance imaging (MRI) with nitroxide radicals as contrast agents. This approach provides a noninvasive method to assess the redox status in tumors, offering insights into tumor physiology and potential therapeutic targets (Hyodo et al., 2006).

properties

IUPAC Name

N-(3-chloro-2-piperidin-1-ylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-15-8-5-9-16(17(15)21-10-2-1-3-11-21)20-18(23)13-6-4-7-14(12-13)22(24)25/h4-9,12H,1-3,10-11H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRSWLXYPHORCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-piperidinophenyl)-3-nitrobenzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.